1-(5-bromofuran-2-carbonyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole
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Overview
Description
1-(5-bromofuran-2-carbonyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromofuran carbonyl group and two methylphenyl groups attached to a dihydropyrazole ring
Preparation Methods
The synthesis of 1-(5-bromofuran-2-carbonyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the bromofuran carbonyl intermediate: This step involves the bromination of furan followed by acylation to introduce the carbonyl group.
Synthesis of the dihydropyrazole ring: This is achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Coupling of the intermediates: The final step involves coupling the bromofuran carbonyl intermediate with the dihydropyrazole ring in the presence of a suitable catalyst and under controlled reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(5-bromofuran-2-carbonyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl or carboxyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-bromofuran-2-carbonyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(5-bromofuran-2-carbonyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromofuran moiety and the dihydropyrazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(5-bromofuran-2-carbonyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole can be compared with other similar compounds, such as:
1-(5-bromofuran-2-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine: This compound also contains a bromofuran carbonyl group but differs in the presence of a piperidine ring and a methoxyphenyl group.
1-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]piperazine-2,3-dione: This compound features a piperidine and piperazine ring system, making it structurally distinct from the dihydropyrazole ring in the target compound.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
[3,5-bis(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-(5-bromofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O2/c1-14-3-7-16(8-4-14)18-13-19(17-9-5-15(2)6-10-17)25(24-18)22(26)20-11-12-21(23)27-20/h3-12,19H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZONQLMKBTUVAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=C(O3)Br)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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